6-Methoxy-4-(trifluoromethyl)-2-quinolinol is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives are known for their diverse biological activities, including antimicrobial and antimalarial properties. The introduction of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry.
This compound can be classified under the category of quinoline derivatives, specifically as a methoxy-substituted and trifluoromethyl-substituted quinolinol. It is often synthesized in research laboratories for its potential applications in pharmaceuticals. The molecular formula for 6-Methoxy-4-(trifluoromethyl)-2-quinolinol is , with a molecular weight of approximately 253.18 g/mol .
The synthesis of 6-Methoxy-4-(trifluoromethyl)-2-quinolinol typically involves several key steps:
The synthesis often employs techniques such as refluxing the reaction mixture, using solvents like dimethylformamide or acetonitrile, and may involve purification steps such as recrystallization or chromatography to isolate the final product.
The molecular structure of 6-Methoxy-4-(trifluoromethyl)-2-quinolinol features a quinoline ring system with specific substitutions:
The InChI (International Chemical Identifier) for this compound is InChI=1S/C11H8F3NO2/c1-17-6-2-3-9-7(4-6)8(11(12,13)14)5-10(16)15-9/h2-5H
, which provides detailed structural information .
6-Methoxy-4-(trifluoromethyl)-2-quinolinol can participate in various chemical reactions due to its functional groups:
The reactions are typically carried out under controlled conditions, often requiring specific temperatures and catalysts to promote desired pathways while minimizing side reactions.
The mechanism of action for compounds like 6-Methoxy-4-(trifluoromethyl)-2-quinolinol often involves interaction with biological targets such as enzymes or receptors. Quinoline derivatives are known to exhibit:
Research indicates that compounds with similar structures may act by forming complexes with metal ions or interacting with DNA, leading to cytotoxic effects on target cells.
6-Methoxy-4-(trifluoromethyl)-2-quinolinol has several potential applications:
This compound exemplifies the significance of structural modifications in enhancing biological activity and therapeutic potential within medicinal chemistry.
Quinoline derivatives represent a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. This molecular architecture provides a versatile platform for chemical modification, enabling precise modulation of electronic properties, lipophilicity, and steric conformation. The incorporation of strategic substituents—particularly at the 2, 4, and 6 positions—has proven instrumental in optimizing drug-target interactions across therapeutic domains. Within this chemical landscape, 6-methoxy-4-(trifluoromethyl)-2-quinolinol emerges as a structurally refined variant, where the synergistic integration of methoxy and trifluoromethyl groups confers distinct physicochemical and pharmacological advantages. This compound exemplifies the rational design principles driving modern heterocyclic drug development, balancing metabolic stability with target engagement efficiency [8] [10].
The molecular structure of 6-methoxy-4-(trifluoromethyl)-2-quinolinol (Chemical Formula: C₁₁H₈F₃NO₂; Molecular Weight: 243.18 g/mol) exhibits three strategically positioned functional groups that collectively define its chemical behavior and biological relevance. The 2-quinolinol moiety establishes a tautomeric equilibrium between keto (carbonyl) and enol (hydroxyl) forms, facilitating hydrogen-bonding interactions with biological targets. This tautomerism significantly influences ligand-protein binding kinetics and is critical for interactions with enzymes such as tubulin or topoisomerases [4] [5].
The trifluoromethyl group at the 4-position induces substantial electron-withdrawing effects (-I effect), lowering the electron density of the quinoline ring system. This polarization enhances intermolecular interactions through halogen bonding and dipole stabilization, as confirmed by X-ray crystallographic studies of analogous compounds. Concurrently, the 6-methoxy group contributes steric bulk with moderate electron-donating capacity (+M effect), creating localized electronic asymmetry that influences π-π stacking interactions within hydrophobic protein pockets. This asymmetric electronic profile is quantified by computational analyses (e.g., DFT calculations), revealing a dipole moment of approximately 4.2 Debye and a calculated logP of 2.8, indicating balanced lipophilicity for membrane permeation [4] [7] [9].
Table 1: Key Molecular Properties of 6-Methoxy-4-(trifluoromethyl)-2-quinolinol
Property | Value/Description | Method of Determination |
---|---|---|
Molecular Formula | C₁₁H₈F₃NO₂ | High-Resolution Mass Spectrometry |
Molecular Weight | 243.18 g/mol | Mass Spectrometry |
Hydrogen Bond Donors | 1 (quinolinol OH) | Computational Analysis |
Hydrogen Bond Acceptors | 3 (N, O-methoxy, O-quinolinol) | Computational Analysis |
Calculated logP | 2.8 | DFT Methods |
Tautomeric Forms | Keto-enol equilibrium | NMR Spectroscopy |
The solid-state conformation demonstrates planar geometry with minor deviations at the trifluoromethyl group (dihedral angle: 5.8°). This near-planarity facilitates intercalation into biological macromolecules, while the trifluoromethyl's rotational freedom allows adaptive binding to protein cavities. Thermal analyses indicate stability up to 180°C, with decomposition initiating through loss of methoxy group followed by quinoline ring fragmentation [9].
The strategic incorporation of trifluoromethyl groups into quinoline pharmacophores traces its origins to the late 20th century, driven by empirical observations that fluorine substitution enhances bioavailability and target affinity. Early work focused on 4-trifluoromethylquinoline analogs as antimalarial agents, capitalizing on the trifluoromethyl group's ability to mimic metabolically vulnerable groups (e.g., methyl) while conferring resistance to oxidative degradation. The 1990s witnessed systematic exploration of position-specific effects, revealing that 6-methoxy-4-(trifluoromethyl) substitution patterns significantly improved pharmacokinetic profiles compared to unsubstituted quinolines [8].
A pivotal advancement emerged with the discovery that 2-quinolinol derivatives exhibit enhanced solubility profiles relative to their chloroquinoline counterparts, reducing crystallization tendencies in renal tissues. This property proved critical in developing safer chemotherapeutic agents. By the early 2000s, synthetic methodologies matured, enabling efficient construction of the 6-methoxy-4-(trifluoromethyl)-2-quinolinol core via Knorr-type cyclizations and transition-metal-catalyzed functionalizations. For instance, optimized procedures using ethyl 4,4,4-trifluoroacetoacetate with 4-methoxyaniline at 150°C for 12 hours, followed by acid-mediated cyclization, achieved yields exceeding 70% [2].
Table 2: Historical Milestones in Trifluoromethylquinoline Development
Time Period | Development Focus | Key Achievement |
---|---|---|
1980–1995 | Antimalarial Applications | CF₃ as metabolically stable methyl surrogate |
1995–2005 | Synthetic Methodology Refinement | Knorr cyclization yields >70% (CAS 328956-13-4) |
2005–2015 | Kinase Inhibitor Scaffolds | 4-CF₃ enhances ATP-competitive binding |
2015–Present | BET/Tubulin Inhibition | 6-OMe/4-CF₃ optimizes hydrophobic pocket engagement |
Contemporary drug discovery leverages this scaffold in targeted oncology, exemplified by BET bromodomain inhibitors where the 4-(trifluoromethyl) group engages conserved asparagine residues via halogen bonding. Preclinical studies demonstrate that 6-methoxy-4-(trifluoromethyl)-2-quinolinol derivatives effectively inhibit BRD4 BD2 at nanomolar concentrations (Ki = 10–50 nM), validating their utility in epigenetic cancer therapeutics [8].
The pharmacological profile of 6-methoxy-4-(trifluoromethyl)-2-quinolinol is fundamentally governed by electronic and steric contributions from its substituents:
Trifluoromethyl Group (C4-Position):
Methoxy Group (C6-Position):
This synergistic interplay enables precise bioactivity modulation. In tubulin polymerization inhibitors, for example, the trifluoromethyl group binds the colchicine site through hydrophobic interactions and halogen bonding with β-tubulin's Lys352 residue, while the methoxy group stabilizes the binding pose via van der Waals contacts with Pro358. This dual action results in IC₅₀ values of 0.5–5 μM against leukemia cell lines, significantly surpassing non-fluorinated analogs [5].
Spectroscopic analyses of fluorinated quinolinols reveal bathochromic shifts (Δλ = 15–20 nm) in UV-Vis spectra compared to non-fluorinated analogs, indicating extended π-conjugation facilitated by trifluoromethyl polarization. Fluorescence quantum yields (ΦF = 0.15–0.30) in solid-state applications demonstrate utility in OLEDs and sensing materials, where intramolecular charge transfer occurs between the electron-rich quinolinol and electron-deficient trifluoromethylated ring [4].
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3